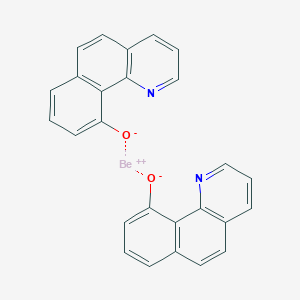
BeBq2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BeBq2: is a complex compound with the chemical formula C26H16BeN2O2. It is commonly used as an emitting and electron transport material in organic light-emitting devices (OLEDs). This compound is known for its excellent electroluminescence and electron-transport properties, making it superior to other materials like tris(8-hydroxyquinolinato)aluminum .
准备方法
The preparation of BeBq2 involves several steps of chemical synthesis. A typical synthesis method includes using caustic as an alkaline reagent and reacting a berylliate or beryllium alkoxide to obtain the product . The compound is often produced as a yellow powder or crystals and is used in high-purity forms for industrial applications .
化学反应分析
BeBq2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include caustic alkalis and beryllium salts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
BeBq2 has a wide range of scientific research applications:
作用机制
The mechanism of action of BeBq2 involves its ability to transport electrons efficiently. The compound’s molecular structure allows for effective charge transfer, which is crucial for its role in OLEDs. The energy level alignment at the interfaces of the compound with other materials, such as polyethyleneimine (PEI) and indium tin oxide (ITO), further enhances its electron injection capabilities .
相似化合物的比较
BeBq2 is often compared with other similar compounds, such as:
Tris(8-hydroxyquinolinato)aluminum (Alq3): While Alq3 is a popular electron-transport material, this compound has superior electroluminescence and charge transport properties.
Bis(8-hydroxyquinolinato)zinc (Znq2): Another similar compound used in OLEDs, but with different electronic properties and applications.
属性
CAS 编号 |
148896-39-3 |
|---|---|
分子式 |
C26H18BeN2O2+2 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
beryllium;benzo[h]quinolin-1-ium-10-olate |
InChI |
InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2 |
InChI 键 |
GQVWHWAWLPCBHB-UHFFFAOYSA-N |
SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 |
规范 SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















